

Ethyl Cyanoglyoxylate-2-Oxime: A Comprehensive Technical Guide for Biochemical Applications

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Compound of Interest

Compound Name: *Ethyl cyanoglyoxylate-2-oxime*

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal biochemical reagent, primarily revolutionizing the field of peptide synthesis. Its intrinsic properties as a highly efficient and safer alternative to traditional coupling additives have cemented its role in the development of therapeutic peptides and other complex organic molecules. This technical guide provides a comprehensive overview of **ethyl cyanoglyoxylate-2-oxime**, detailing its chemical properties, synthesis, and established applications. A significant focus is placed on its mechanism of action in amide bond formation, supported by quantitative data that underscores its superiority in enhancing coupling efficiency and suppressing racemization. Detailed experimental protocols for its use in peptide synthesis and other organic transformations are provided, alongside crucial safety and handling information. While its application as a direct modulator in enzymatic assays or signaling pathways is not documented, its role as a critical building block in the synthesis of bioactive compounds is thoroughly explored.

Introduction

Ethyl cyanoglyoxylate-2-oxime (Oxyma) is an oxime derivative of ethyl cyanoacetate that has gained widespread recognition as a superior additive in carbodiimide-mediated coupling

reactions.^[1]^[2] Historically, reagents like 1-hydroxybenzotriazole (HOBT) and 1-hydroxy-7-azabenzotriazole (HOAt) were the standards for minimizing side reactions and racemization during peptide synthesis. However, the inherent explosive nature of these benzotriazole-based compounds posed significant safety risks.^[3] Oxyma offers a non-explosive and more stable alternative, delivering comparable or even superior performance in terms of reaction efficiency and preservation of stereochemical integrity.^[3]^[4] This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the multifaceted role of **ethyl cyanoglyoxylate-2-oxime** as a biochemical reagent.

Chemical and Physical Properties

Understanding the fundamental properties of **ethyl cyanoglyoxylate-2-oxime** is crucial for its effective application and safe handling in a laboratory setting.

Property	Value	Reference(s)
CAS Number	3849-21-6	[4]
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[5]
Molecular Weight	142.11 g/mol	[5]
Appearance	Light yellow to off-white crystalline solid or chunks	[5] [6]
Melting Point	130-132 °C	[5] [7]
pKa	4.60	[8]
Solubility	Soluble in DMF, NMP, MeCN, DCM, and H ₂ O; partially soluble in toluene.	[1]
Storage	Store at +2°C to +8°C	[6]

Spectroscopic Data:

- ¹H NMR: Spectral data for **ethyl cyanoglyoxylate-2-oxime** can be found in various literature sources.^[9]^[10]

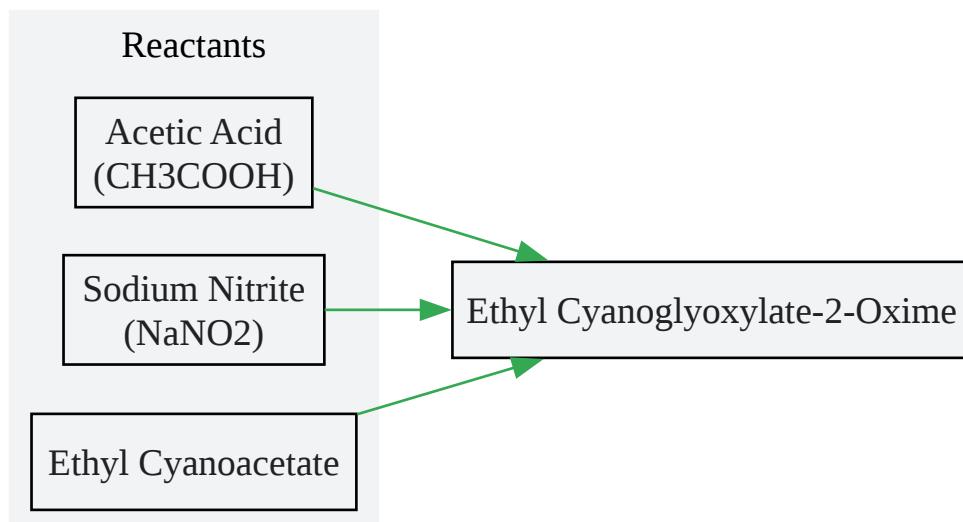
- ^{13}C NMR: The carbon spectrum provides confirmation of the molecule's structure.[11][12]
- IR Spectroscopy: Infrared spectroscopy data reveals the presence of key functional groups. [5][11]
- Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[13]

Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

The synthesis of **ethyl cyanoglyoxylate-2-oxime** is a straightforward and high-yielding process.

Synthetic Pathway

The most common method for synthesizing **ethyl cyanoglyoxylate-2-oxime** involves the nitrosation of ethyl cyanoacetate.



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Synthesis of **Ethyl Cyanoglyoxylate-2-Oxime**.

Experimental Protocol: Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

This protocol is adapted from established literature procedures.[6][14]

Materials:

- Ethyl cyanoacetate (1.0 kg, 8.84 mol)
- Sodium nitrite (0.735 kg, 10.65 mol)
- Glacial acetic acid (0.70 kg, 11.66 mol)
- Water (0.80 L)
- Ethyl acetate
- 10% Sodium bicarbonate solution
- Saturated brine
- Anhydrous sodium sulfate
- Cyclohexane

Procedure:

- To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.
- Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.
- Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.
- Extract the reaction mixture with ethyl acetate (5 x 1.5 L).
- Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure at 40-45°C.

- Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes.
- Filter the solid and dry under vacuum at 40-45°C to yield **ethyl cyanoglyoxylate-2-oxime**.

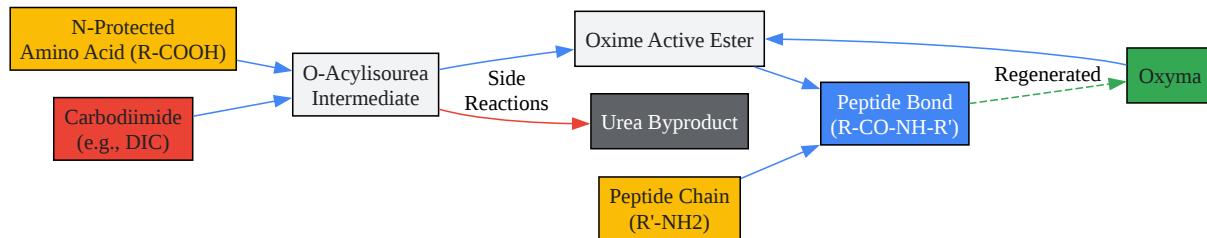
This procedure typically yields a high-purity product (e.g., 91.2% yield with 99.82% HPLC purity).[6]

Role in Peptide Synthesis

The primary and most significant role of **ethyl cyanoglyoxylate-2-oxime** is as a coupling additive in peptide synthesis, where it excels in both efficiency and safety.

Mechanism of Action

In carbodiimide-mediated peptide coupling, the carboxylic acid of the N-protected amino acid is activated by a carbodiimide (e.g., DIC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including racemization. Oxyma intercepts this unstable intermediate to form a more stable and highly reactive oxime ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond with minimal racemization.[1]



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Mechanism of Oxyma in Peptide Bond Formation.

Quantitative Performance Data

Numerous studies have demonstrated the superior performance of Oxyma compared to traditional coupling additives.

Table 1: Comparison of Racemization Levels in Peptide Synthesis

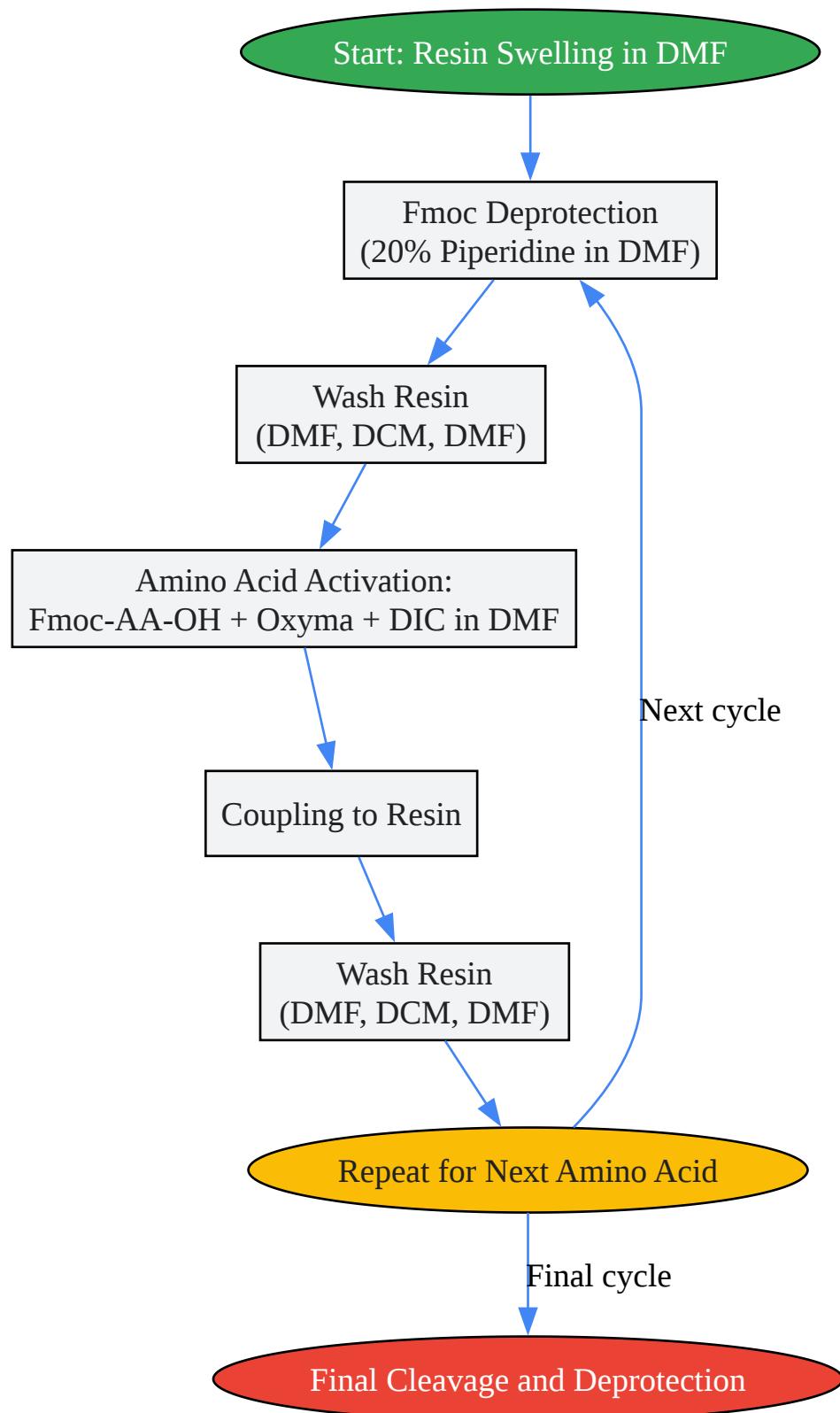
Coupling Method	Model Peptide	% DL Isomer (Racemization)	Reference
HOAt/DIPCDI	Z-Phg-Pro-NH ₂	3.3	[15]
HOBt/DIPCDI	Z-Phg-Pro-NH ₂	9.3	[15]
Oxyma/DIPCDI	Z-Phg-Pro-NH ₂	1.0	[15]
HOAt/DIPCDI	Z-Phe-Val-Pro-NH ₂	2.1	[15]
HOBt/DIPCDI	Z-Phe-Val-Pro-NH ₂	8.9	[15]
Oxyma/DIPCDI	Z-Phe-Val-Pro-NH ₂	3.8	[15]
HOAt/DIPCDI	H-Gly-Cys-Phe-NH ₂	0.1	[15]
HOBt/DIPCDI	H-Gly-Cys-Phe-NH ₂	0.2	[15]
Oxyma/DIPCDI	H-Gly-Cys-Phe-NH ₂	0.1	[15]

Table 2: Comparison of Coupling Efficiency in the Synthesis of a Hindered Peptide

Coupling Reagent Combination	Crude Pentapeptide Purity (%)	% des-Aib Byproduct	Reference
COMU (Oxyma-based)	99.74	0.26	[16]
HATU (HOAt-based)	Not Reported	17	[16]
HBTU (HOBt-based)	Not Reported	53	[16]

Experimental Protocols

This protocol outlines a standard coupling cycle for Fmoc-based SPPS.



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Workflow for Solid-Phase Peptide Synthesis using Oxyma/DIC.

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 10-15 minutes.
- Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.
- Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), Oxyma (3-5 eq.), and DIC (3-5 eq.) in DMF. Allow to pre-activate for 1-5 minutes.
- Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin extensively with DMF, DCM, and DMF.
- Repeat steps 2-6 for each amino acid in the sequence.

COMU is a uronium salt derivative of Oxyma that is highly effective in solution-phase synthesis.

[5]

Procedure:

- Dissolve the N-protected amino acid (1 eq.), the amino component (1 eq.), and a base (e.g., DIEA, 2 eq.) in DMF.
- Add COMU (1.1 eq.) to the mixture at 0°C.
- Stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute with ethyl acetate and perform an aqueous workup (wash with 1N HCl, 1N NaHCO₃, and brine).
- Dry the organic layer and concentrate to obtain the crude peptide, which can be further purified by chromatography.

Applications Beyond Peptide Synthesis

While peptide synthesis is its primary application, the reactivity of **ethyl cyanoglyoxylate-2-oxime** and its derivatives extends to other areas of organic synthesis.

Synthesis of Heterocyclic Compounds and Other Bioactive Molecules

Ethyl cyanoglyoxylate-2-oxime serves as a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.^[4] For instance, it is used in the preparation of ethyl 5-amino-2-methyloxazole-4-carboxylate and ethyl 4-amino-5-imidazolecarboxylate.^[4] Its use in the synthesis of α -ketoamide derivatives has also been reported, demonstrating its utility in constructing complex molecular scaffolds.^[11]

Ester Synthesis

Similar to its role in amide bond formation, Oxyma can be employed as an additive in carbodiimide-mediated esterification reactions.

Procedure:

- Dissolve the carboxylic acid (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DMF.
- Cool the mixture to 0°C and add DIC (1.0 eq.).
- Add the alcohol (1.0-1.2 eq.).
- Stir at 0°C for 1 hour, then at room temperature overnight.
- Perform an aqueous workup and purify the crude product by column chromatography.

Role in Enzymatic Assays and Cell Signaling

Despite its classification as a biochemical reagent, a comprehensive search of the scientific literature did not yield any studies where **ethyl cyanoglyoxylate-2-oxime** is directly used as a modulator (inhibitor or activator) in enzymatic assays or to directly influence cell signaling pathways. Its biochemical relevance is primarily derived from its crucial role in the synthesis of peptides and other bioactive molecules that are subsequently used in biological studies.

Safety and Handling

Ethyl cyanoglyoxylate-2-oxime is considered a safer alternative to benzotriazole-based reagents, but appropriate safety precautions are still necessary.

- Hazard Classification: It is classified as harmful and an irritant.[5]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[2]
- Handling: Handle in a well-ventilated area to avoid inhalation of dust.[2]
- Storage: Store in a cool, dry place between +2°C and +8°C.[6]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

A key advantage of Oxyma is its superior thermal stability compared to HOBr and HOAt, significantly reducing the risk of explosion.[3]

Conclusion

Ethyl cyanoglyoxylate-2-oxime (Oxyma) has firmly established itself as an indispensable tool in modern biochemical and pharmaceutical research. Its primary role as a non-explosive, highly efficient coupling additive in peptide synthesis has addressed significant safety concerns while often improving reaction outcomes in terms of yield and stereochemical purity. This guide has provided a detailed overview of its chemical properties, synthesis, and a wealth of quantitative data and experimental protocols that highlight its advantages. While its direct application in modulating biological processes such as enzymatic activity or cell signaling remains an unexplored area, its contribution to the synthesis of complex bioactive molecules is undeniable. For researchers, scientists, and drug development professionals, a thorough understanding of **ethyl cyanoglyoxylate-2-oxime** is essential for the safe and efficient production of the next generation of peptide-based therapeutics and other important organic compounds.

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